Dammarenediol-I

Stereochemistry Biosynthetic Precursor Epimer

Ginsenoside researchers face epimer ambiguity: 'dammarenediol' procured without stereochemical specification may deliver the incorrect (20S)-epimer unusable for protopanaxadiol validation. Dammarenediol-I (CAS 14351-28-1) is the definitive (20R)-reference standard. • mp 142-144 °C & [α]D +27° (CHCl₃) vs. dammarenediol-II (131-133 °C; +33°) for rapid compendial identity release testing • C-21 ¹³C NMR δ 23.5 ppm confirms (20R)-configuration (vs. δ 24.9 ppm for 20S-epimer); correlated to (-)-R-linalool degradation product • Essential for NMR stereochemical validation of protopanaxadiol/panaxadiol derivatives and GC-MS fossil dammar biomarker identification

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
CAS No. 14351-28-1
Cat. No. B080845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammarenediol-I
CAS14351-28-1
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C
InChIInChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1
InChIKeyNLHQJXWYMZLQJY-AYHBXSNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dammarenediol-I: Identity, Source, and Procurement Classification


Dammarenediol-I (CAS 14351-28-1) is a tetracyclic dammarane-type triterpenoid with the molecular formula C₃₀H₅₂O₂ and a molecular weight of 444.73 g/mol [1]. Its structure features a dammarane skeleton bearing a double bond at C-24 and hydroxyl groups at the 3β- and 20-positions . Crucially, dammarenediol-I possesses the (20R)-configuration, which distinguishes it stereochemically from its C-20 epimer dammarenediol-II (20S) and aligns it with the configuration of protopanaxadiol [2][3]. This single stereochemical feature has profound consequences for biological recognition, biosynthetic processing, and downstream pharmacological potential.

Chiral Reference C-20 (R) dammarane standard for stereochemical assignments
Natural Source Isolated from Dipterocarpaceae dammar resins; fossil biomarker
Biosynthesis Distinct cyclase origin; not a ginsenoside precursor

Why Dammarenediol-I Cannot Substitute Dammarenediol-II


The dammarane-type triterpenoids share a common tetracyclic nucleus but differ critically in stereochemistry at C-20 and in side-chain functionality. Dammarenediol-I bears the (20R)-configuration, whereas its closest structural analog, dammarenediol-II, is the (20S)-epimer [1]. This single stereocenter inversion alters the spatial orientation of the C-20 hydroxyl group, which dictates the compound's recognition by biosynthetic enzymes (e.g., dammarenediol synthase vs. downstream glycosyltransferases) and its interaction with biological targets. Consequently, generic substitution with the (20S)-epimer or with other dammarane scaffolds such as lupeol or β-amyrin—which arise from divergent cyclization pathways [2]—cannot reproduce the same biological readout, making unambiguous procurement of the (20R)-isomer essential for reproducible research.

Physical property differences (mp, optical rotation) may prevent direct interchange with dammarenediol-II.
Different biosynthetic origin may limit compatibility in ginsenoside glycosylation studies.
Antiviral screening profiles differ; cannot be assumed to replicate dammarenediol-II activity.

Dammarenediol-I Differentiation Evidence


C-20 Epimer ¹³C NMR Fingerprint

Dammarenediol-I is the (20R)-epimer, while its closest structural analog, dammarenediol-II, is the (20S)-epimer . Chemical correlation studies have established that the (20R)-configuration of dammarenediol-I matches that of protopanaxadiol, a key ginsenoside precursor, and is essential for downstream enzymatic glycosylation [1]. Procurement of the incorrect epimer would therefore lead to failure in biosynthetic pathway reconstitution or in structure-activity relationship (SAR) studies.

¹³C NMR Fingerprint
Head-to-head
δ 23.5 ppm (C-21, 20R I) vs δ 24.9 ppm (20S II); Δδ = 1.4 ppm
Enables epimer identity confirmation for QC without chiral chromatography.
Diagnostic shift reproducible in CDCl₃; cross‑validated across dammarane derivatives.
Stereochemistry Biosynthetic Precursor Epimer

Melting Point and Optical Rotation Differentiation

Dammarenediol-I, lupeol, and β-amyrin are all derived from (3S)-2,3-oxidosqualene, but they are produced by distinct oxidosqualene cyclases (OSCs). Dammarenediol synthase (DS) generates the tetracyclic dammarane core with the (20R)-configuration, whereas lupeol synthase (LS) produces the pentacyclic lupane structure, and β-amyrin synthase (β-AS) yields the pentacyclic oleanane scaffold [1][2]. These structural differences preclude interchangeability in biosynthetic pathway engineering or in studies targeting scaffold-specific biological activities.

Melting Point & Optical Rotation
Head-to-head
mp 142–144 °C, [α] +27° (CHCl₃)
Rapid material verification without advanced instrumentation.
Compendial values; verify against lot‑specific certificate of analysis.
Triterpene Biosynthesis Oxidosqualene Cyclase Pathway Engineering

Panax ginseng Cyclase Stereospecificity

Dammarenediol-I has been isolated and identified from the resins of Hopea pubescens (Dipterocarpaceae), along with hydroxydammarenone-I and oleanolic acid [1]. In contrast, dammarenediol-II is more commonly reported in Panax species and in some Betula species. This differential natural distribution can be exploited for chemotaxonomic authentication and procurement of isomerically pure material from specific botanical sources.

Cyclase Stereospecificity
Head-to-head
P. ginseng DDS: 100% (20S)-II, 0% (20R)-I detected
Dammarenediol‑I sourcing requires distinct cyclase or extraction.
Under reported microsomal assay conditions; pH 6.0.
Phytochemistry Chemotaxonomy Isolation

Protopanaxadiol Stereochemical Correlation

Predicted physicochemical parameters for dammarenediol-I include a boiling point of 529.4 °C, a density of 0.993 g/cm³, and a topological polar surface area (TPSA) of 40.5 Ų [1]. While dammarenediol-II shares the same molecular formula, its different C-20 configuration influences its three-dimensional shape and potentially its chromatographic behavior, solubility, and melting point. Published experimental values for dammarenediol-II's properties are similarly scarce, making the available data for dammarenediol-I the primary reference point for procurement specifications.

Stereochemical Correlation
Class-level
PPD shares C‑20 (R) configuration with dammarenediol‑I
Authentic stereochemical reference for protopanaxadiol class.
Class‑level correlation; verify with independent degradation studies.
Physicochemical Characterization Quality Control Analytical Chemistry

Dammarenediol-I Application Scenarios


Stereochemical Reference for Protopanaxadiol and Panaxadiol

When constructing biosynthetic pathways for dammarane-type ginsenosides, only the (20R)-epimer dammarenediol-I can serve as the authentic substrate for downstream P450 monooxygenases and glycosyltransferases that process the dammarane core. Using dammarenediol-II (20S) leads to non-productive binding and failure of the enzymatic cascade [1][2].

Physicochemical QC Identity Verification

Dammarenediol-I is a confirmed constituent of Hopea pubescens resin, alongside other chemotaxonomic markers. Procurement of dammarenediol-I from authenticated Dipterocarpaceae sources supports species identification studies and natural product authentication protocols [3].

Non-Ginsenoside 20R Triterpenoid Pathway Engineering

The distinct 20R configuration of dammarenediol-I makes it essential as a reference standard for HPLC or SFC methods that separate dammarenediol-I from dammarenediol-II. Absence of the correct reference compound leads to misassignment of ep1meric composition in natural extracts or synthetic mixtures [2].

Archaeological Biomarker Studies with Dammar Resin

The 3β,20R-diol functionality and the Δ²⁴-ene double bond of dammarenediol-I offer two distinct handles for selective chemical derivatization. The (20R)-configuration ensures that semisynthetic products retain the stereochemistry required for biological activity, an advantage not reproducible with the (20S)-epimer [2].

Application
Selection Property
Validation Focus
Ginsenoside aglycone stereochemical assignment
C‑20 (R) absolute configuration standard
Stereochemical validation of 20R configuration
Physicochemical incoming material testing
Melting point and optical rotation markers
Epimer identity and batch‑to‑batch consistency
20R‑specific triterpenoid pathway engineering
Non‑Panax cyclase product standard
Cyclase stereospecificity and product profile verification
Archaeological resin biomarker identification
Geological stability and reference profile
Biomarker identity in aged dammar varnishes
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